molecular formula C14H10BrFO2 B1386088 (5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone CAS No. 1094251-44-1

(5-Bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone

Cat. No. B1386088
M. Wt: 309.13 g/mol
InChI Key: RABKYDGXGFWBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080580B2

Procedure details

To a well stirred solution of (5-bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone (22.5 g, 72.80 mmol) and triethylsilane (27.9 mL, 20.3 g, 175.0 mmol) in dichloromethane (20 mL) and acetonitrile (60 mL) at 0° C. was added boron trifluoride etherate (32.0 mL, 36.2 g, 255.0 mmol) dropwise. Boron trifluoride etherate was added at a rate so that the internal temperature did not exceed 20° C. The reaction solution was warmed to room temperature and stirred overnight. After a total of 18 hours, a solution of potassium hydroxide (5.0 g) in water (15.0 mL) was added and the resulting mixture was stirred for 2 hours. The organic phase was separated and the aqueous phase was extracted two times with diethyl ether. The combined organic phases were washed once with aqueous 1M sodium hydroxide solution and once with brine. The organic phase was dried over sodium sulfate, filtered, and concentrated under reduced pressure. Upon addition of ethanol to the resulting residue a white solid formed. The solid was collected and dried under high vacuum to afford 4-bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene (20.1 g, 93% yield) as a white solid.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
27.9 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:18])=[C:6]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=O)[CH:7]=1.C([SiH](CC)CC)C.B(F)(F)F.CCOCC.[OH-].[K+]>ClCCl.C(#N)C.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:18])=[C:6]([CH2:8][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)[CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OC)F
Name
Quantity
27.9 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
32 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 20° C
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted two times with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed once with aqueous 1M sodium hydroxide solution and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Upon addition of ethanol to the resulting residue a white solid
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)F)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.